- Synthesis, cannabinoid receptor affinity, and molecular modeling studies of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamidesJournal of Medicinal Chemistry, 2008, 51(6), 1560-1576,
Cas no 92664-05-6 (Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide)

92664-05-6 structure
Produktname:Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
CAS-Nr.:92664-05-6
MF:C6H6KNO3
MW:179.215042591095
MDL:MFCD28016957
CID:1066871
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
- EBD3314540
- AK151966
- ST2407533
- potassium 1-cyano-2-(ethyl carboxy)-2-oxoethanide
- 1-Cyano-3-ethoxy-3-oxoprop-1-en-2-olate
-
- MDL: MFCD28016957
- Inchi: 1S/C6H6NO3.K/c1-2-10-6(9)5(8)3-4-7;/h3H,2H2,1H3;/q-1;+1
- InChI-Schlüssel: PIMPOWCURRWILD-UHFFFAOYSA-N
- Lächelt: [K+].N#C[CH-]C(C(OCC)=O)=O
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 4
- Komplexität: 193
- Topologische Polaroberfläche: 67.2
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Chemenu | CM194814-100g |
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |
92664-05-6 | 95% | 100g |
$212 | 2022-09-28 | |
TRC | P113675-500mg |
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |
92664-05-6 | 500mg |
$ 420.00 | 2022-06-03 | ||
Chemenu | CM194814-5g |
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |
92664-05-6 | 95% | 5g |
$*** | 2023-05-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1222548-1g |
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |
92664-05-6 | 95% | 1g |
¥224.00 | 2024-04-25 | |
Ambeed | A122850-250mg |
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |
92664-05-6 | 95% | 250mg |
$24.0 | 2025-03-04 | |
Ambeed | A122850-1g |
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |
92664-05-6 | 95% | 1g |
$30.0 | 2025-03-04 | |
A2B Chem LLC | AH85030-5g |
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |
92664-05-6 | 95% | 5g |
$310.00 | 2024-07-18 | |
Aaron | AR00GUKY-1g |
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |
92664-05-6 | 95% | 1g |
$21.00 | 2025-01-24 | |
eNovation Chemicals LLC | D752460-250mg |
PotassiuM 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |
92664-05-6 | 95+% | 250mg |
$60 | 2024-06-06 | |
A2B Chem LLC | AH85030-250mg |
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide |
92664-05-6 | 95% | 250mg |
$41.00 | 2024-07-18 |
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → 60 °C
1.2 60 °C; 30 min, 60 °C; 60 °C → rt
1.2 60 °C; 30 min, 60 °C; 60 °C → rt
Referenz
Synthetic Routes 2
Reaktionsbedingungen
Referenz
- New heterocyclic β-sheet ligands with peptidic recognition elements. [Erratum to document cited in CA141:157461]Journal of Organic Chemistry, 2004, 69(22),,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Potassium Solvents: Diethyl ether , Ethanol ; rt → 0 °C; 30 min, 0 °C
1.2 Reagents: Acetonitrile Solvents: Diethyl ether ; 0 °C → rt; 1 h, rt
1.2 Reagents: Acetonitrile Solvents: Diethyl ether ; 0 °C → rt; 1 h, rt
Referenz
- New Heterocyclic β-Sheet Ligands with Peptidic Recognition ElementsJournal of Organic Chemistry, 2004, 69(16), 5168-5178,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Potassium ethoxide Solvents: Diethyl ether , Ethanol , Acetonitrile ; 0 °C → rt
Referenz
- Discovery of Allosteric, Potent, Subtype Selective, and Peripherally Restricted TrkA Kinase InhibitorsJournal of Medicinal Chemistry, 2019, 62(1), 247-265,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide ; 1 h, rt
Referenz
- Synthetic studies of five-membered heteroaromatic derivatives as potassium-competitive acid blockers (P-CABs)Bioorganic & Medicinal Chemistry Letters, 2015, 25(10), 2037-2040,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Potassium ethoxide
Referenz
- Preparation of heterocyclic glycyl β-alanine derivatives as vitronectin antagonists, World Intellectual Property Organization, , ,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ; rt → 60 °C
1.2 40 min, 60 °C
1.2 40 min, 60 °C
Referenz
- New geldanamycin derivatives with anti Hsp properties by mutasynthesisOrganic & Biomolecular Chemistry, 2019, 17(21), 5269-5278,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Acetonitrile ; rt; 1.5 h, rt
Referenz
- MCT4 inhibitors for treating disease, World Intellectual Property Organization, , ,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Solvents: Diethyl ether , Ethanol ; 0 °C; 30 min, 0 °C
1.2 Solvents: Diethyl ether ; 0 °C → rt; 1.5 h, rt
1.2 Solvents: Diethyl ether ; 0 °C → rt; 1.5 h, rt
Referenz
- Preparation of triazine derivatives for treating diseases characterized by undesired cellular proliferation or hyperproliferation, World Intellectual Property Organization, , ,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Acetonitrile ; 1.5 h, rt
Referenz
- Azaaryl-1H-pyrazol-1-yl benzenesulfonamides as CCR9 antagonists and their preparation, United States, , ,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → 60 °C
1.2 60 °C; 30 min, 60 °C
1.2 60 °C; 30 min, 60 °C
Referenz
- Design, synthesis and biological evaluation of new pyrazolylureas and imidazopyrazolecarboxamides able to interfere with MAPK and PI3K upstream signaling involved in the angiogenesisEuropean Journal of Medicinal Chemistry, 2017, 133, 24-35,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide ; rt; 1.5 h, rt
Referenz
- Preparation of aza-aryl 1H-pyrazol-1-yl benzenesulfonamides as CCR9 antagonists, United States, , ,
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Raw materials
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Preparation Products
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Verwandte Literatur
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1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:92664-05-6)Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide

Reinheit:99%
Menge:5g
Preis ($):382.0